1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is a synthetic organic compound characterized by the presence of a thiourea group attached to a 2,4-dimethoxyphenyl and a pyridin-3-ylmethyl group
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base, which is then treated with thiourea under acidic conditions to yield the final product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea include other thiourea derivatives with different substituents on the aromatic rings or the pyridine moiety. These compounds may have varying degrees of activity and specificity, highlighting the importance of the specific substituents in determining the compound’s properties.
Some similar compounds include:
- 1-(2,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea
- 1-(2,4-Dimethoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea
- 1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylethyl)thiourea
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-5-6-13(14(8-12)20-2)18-15(21)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIJGQCIDADJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797354 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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